![molecular formula C60H48N6 B8112969 Tris([1,1'-binaphthalene]-2,2'-diamine)](/img/structure/B8112969.png)
Tris([1,1'-binaphthalene]-2,2'-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris([1,1’-binaphthalene]-2,2’-diamine) is a complex organic compound known for its unique chiral properties and extensive applications in various scientific fields. This compound features three binaphthalene units, each containing a diamine group, which contribute to its distinctive chemical behavior and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris([1,1’-binaphthalene]-2,2’-diamine) typically involves multi-step organic reactions. One common method starts with the preparation of 1,1’-binaphthalene-2,2’-diamine through the coupling of naphthalene derivatives. This intermediate is then subjected to further reactions to introduce the tris structure. Key steps include:
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to form the binaphthalene core.
Amine Introduction: Functionalization with diamine groups through nucleophilic substitution or reductive amination.
Industrial Production Methods: Industrial production of Tris([1,1’-binaphthalene]-2,2’-diamine) often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This includes:
Catalyst Optimization: Using more efficient catalysts to speed up reactions.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tris([1,1’-binaphthalene]-2,2’-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the compound into its reduced amine forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the binaphthalene structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, under conditions like reflux or in the presence of catalysts.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced amine forms.
Substitution Products: Various substituted binaphthalene derivatives.
Aplicaciones Científicas De Investigación
Tris([1,1’-binaphthalene]-2,2’-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential in molecular recognition and as a building block for biomimetic structures.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific chiral properties.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism by which Tris([1,1’-binaphthalene]-2,2’-diamine) exerts its effects is largely dependent on its chiral nature and ability to interact with other molecules. Its molecular targets and pathways include:
Chiral Recognition: The compound can selectively bind to chiral molecules, making it useful in enantioselective synthesis.
Catalytic Activity: As a chiral ligand, it can enhance the activity and selectivity of metal catalysts in various reactions.
Comparación Con Compuestos Similares
1,1’-Binaphthalene-2,2’-diamine: A simpler analog with fewer functional groups.
Tris(2,2’-bipyridine): Another tris compound with different applications in coordination chemistry.
Tris(1,3,5-triazine): Known for its use in polymer chemistry and materials science.
Uniqueness: Tris([1,1’-binaphthalene]-2,2’-diamine) stands out due to its unique combination of chiral properties and functional versatility, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H16N2/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h3*1-12H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBLOVSQBYRGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H48N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
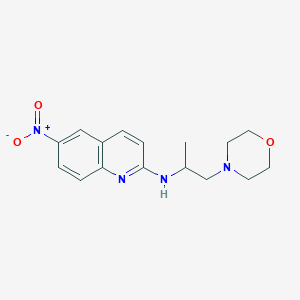
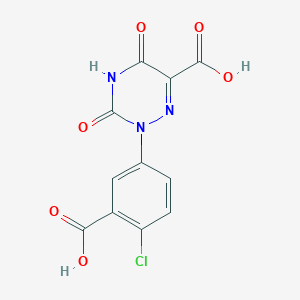
![(1R,5S)-7-Benzyl 9-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B8112895.png)
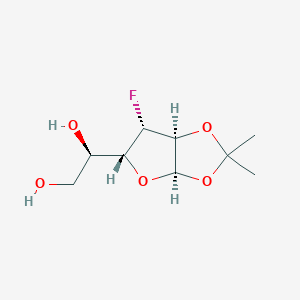
![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)
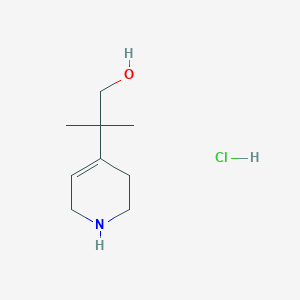
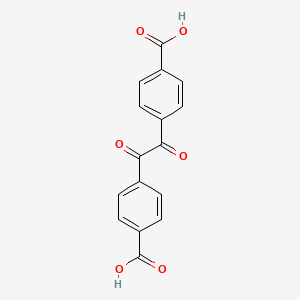
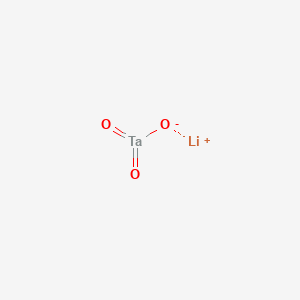
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)
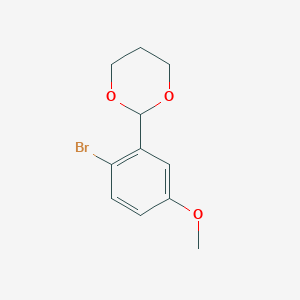
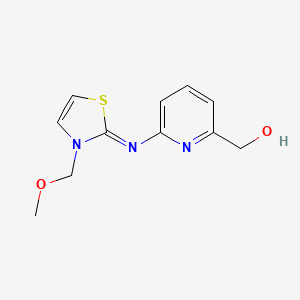

![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
